molecular formula C13H21N3O B3482893 N-(2,4,4-trimethylpentan-2-yl)pyrazine-2-carboxamide CAS No. 492429-51-3

N-(2,4,4-trimethylpentan-2-yl)pyrazine-2-carboxamide

Cat. No.: B3482893
CAS No.: 492429-51-3
M. Wt: 235.33 g/mol
InChI Key: ILWKEIQFKIZJMT-UHFFFAOYSA-N
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Description

N-(2,4,4-trimethylpentan-2-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes a pyrazine ring and a carboxamide group attached to a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-trimethylpentan-2-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the specific amine used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4-trimethylpentan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-amine derivatives.

Scientific Research Applications

N-(2,4,4-trimethylpentan-2-yl)pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazinamide, a related compound, is known to be activated to pyrazinoic acid in Mycobacterium tuberculosis, where it interferes with fatty acid synthase I, inhibiting the synthesis of fatty acids required for bacterial growth . Similar mechanisms may be applicable to this compound, depending on its specific applications.

Properties

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-12(2,3)9-13(4,5)16-11(17)10-8-14-6-7-15-10/h6-8H,9H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWKEIQFKIZJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229716
Record name N-(1,1,3,3-Tetramethylbutyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492429-51-3
Record name N-(1,1,3,3-Tetramethylbutyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492429-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1,3,3-Tetramethylbutyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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